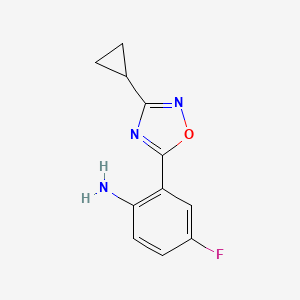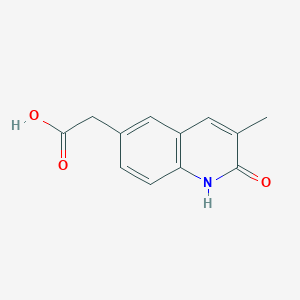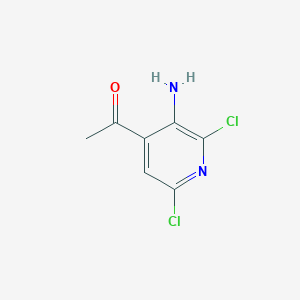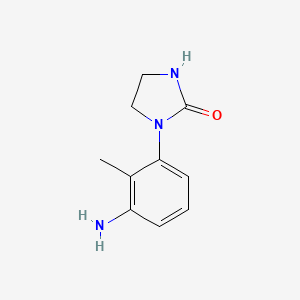
2-(3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)-4-フルオロアニリン
概要
説明
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a fluorine atom on the aniline moiety
科学的研究の応用
Chemistry: In chemistry, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new treatments for various diseases.
Industry: In industry, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent results.
化学反応の分析
Types of Reactions: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
作用機序
The mechanism by which 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
類似化合物との比較
2-(1,2,4-Oxadiazol-5-yl)anilines
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Uniqueness: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline stands out due to its specific structural features, such as the presence of the fluorine atom and the cyclopropyl group. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBFUGRXSUCCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)






![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)



![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)
